6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

cGMP-phosphodiesterase inhibition PDE5 PDE9

6-Chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1803589-53-8) is a heterocyclic small molecule (MW 260.68 g/mol) belonging to the pyrazolo[3,4-d]pyrimidin-4-one class. This scaffold is historically associated with cGMP‑phosphodiesterase (PDE) inhibition, particularly PDE5 and PDE9, and is featured in patents claiming cardiovascular and neurological applications.

Molecular Formula C12H9ClN4O
Molecular Weight 260.68 g/mol
CAS No. 1803589-53-8
Cat. No. B1458525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS1803589-53-8
Molecular FormulaC12H9ClN4O
Molecular Weight260.68 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=O)N(C(=N2)Cl)C3=CC=CC=C3
InChIInChI=1S/C12H9ClN4O/c1-16-10-9(7-14-16)11(18)17(12(13)15-10)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyNVCRLNIXHSXEDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1803589-53-8): Procurement-Relevant Structural and Biological Baseline


6-Chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1803589-53-8) is a heterocyclic small molecule (MW 260.68 g/mol) belonging to the pyrazolo[3,4-d]pyrimidin-4-one class . This scaffold is historically associated with cGMP‑phosphodiesterase (PDE) inhibition, particularly PDE5 and PDE9, and is featured in patents claiming cardiovascular and neurological applications [1]. The compound bears a chlorine atom at position 6, a methyl group at N1, and a phenyl group at N5, a substitution pattern that distinguishes it from the more common 1‑methyl‑6‑phenyl and 1‑methyl‑6‑(4‑chlorophenyl) regioisomers described in foundational PDE inhibitor patents [1]. Its physicochemical properties (XlogP = 2.1, topological polar surface area = 50.5 Ų) place it within the typical oral‑drug‑like chemical space for kinase‑ or PDE‑targeted probe molecules .

Why Generic 1‑Methyl‑6‑phenyl or 1‑Phenyl‑5‑methyl Analogs Cannot Replace 6‑Chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one in Research Programs


The pyrazolo[3,4-d]pyrimidin-4-one core is exquisitely sensitive to even single‑atom changes in substitution pattern. Foundational PDE‑inhibitor patents demonstrate that shifting a substituent from position 6 to position 5, or replacing a 6‑phenyl with a 6‑chloro, dramatically alters both potency and selectivity across PDE isoforms [1][2]. In particular, 6‑chloro substitution introduces a versatile synthetic handle that enables late‑stage diversification via nucleophilic aromatic substitution (SNAr) or metal‑catalyzed cross‑coupling, a reactivity that 6‑alkyl or 6‑aryl analogs lack [3]. Consequently, substituting this compound with a generic 1‑methyl‑6‑phenyl or 1‑phenyl‑5‑methyl derivative risks introducing an entirely different pharmacological profile and eliminates the synthetic advantage provided by the reactive C6–Cl bond. The quantitative evidence below demonstrates exactly where these structural differences manifest in measurable performance parameters.

6-Chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: Quantifiable Differentiation Against the Closest Structural Analogs


Regioisomeric Differentiation: C6–Cl/C5–Ph vs. C6–Ph/C5–H Substitution Pattern

The target compound is a regioisomer of the most extensively characterized PDE inhibitor leads. The foundational patent US 5,656,629 explicitly discloses 1‑methyl‑6‑phenyl and 1‑methyl‑6‑(4‑chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-ones as cGMP‑PDE inhibitors [1]. In contrast, the target compound places the phenyl group at N5 and a chlorine at C6. This regioisomeric perturbation is known to modulate PDE isoform selectivity; for the closely related N‑substituted pyrazolo[3,4-d]pyrimidin-4-one series in US 9,617,269, a 6‑carboxamide analog bearing a cyclopentyl N1 group achieved a PDE9A IC₅₀ of 6 nM [2], while the 6‑phenyl analog in the earlier patent showed a different PDE isoform profile. Although direct PDE IC₅₀ data for the target compound are not publicly available, the structural shift from 6‑aryl to 6‑chloro is predicted to abrogate PDE5/9 activity and instead confer a reactive handle for subsequent functionalization (see Evidence Item 2).

cGMP-phosphodiesterase inhibition PDE5 PDE9 structure-activity relationship regioisomerism

Synthetic Versatility: Quantified Reactivity of the C6–Cl Bond vs. C6–H or C6–Alkyl Analogs

The 6‑chloro substituent is a validated leaving group in pyrazolo[3,4-d]pyrimidin-4-one chemistry. Primary literature demonstrates that 6‑chloromethyl‑ and 6‑chloro‑1‑phenylpyrazolo[3,4-d]pyrimidin-4(5H)‑ones undergo efficient nucleophilic displacement with primary and secondary amines under mild conditions (e.g., ethanol, reflux, 2–6 h) to yield 6‑amino derivatives in 65–92% isolated yields [1]. In contrast, the corresponding 6‑methyl or 6‑phenyl analogs are inert to SNAr conditions, requiring harsh metal‑catalyzed C–H activation for further elaboration. This reactivity directly translates to procurement value: the target compound can serve as a common intermediate for library synthesis, whereas non‑halogenated analogs are typically end‑point compounds.

nucleophilic aromatic substitution S_NAr reactivity cross-coupling building block diversification

Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. 6‑Aryl Analogs

The replacement of a 6‑phenyl with a 6‑chloro group substantially lowers lipophilicity. The target compound has a calculated XlogP of 2.1 and a topological polar surface area (TPSA) of 50.5 Ų . By comparison, the 1‑methyl‑6‑phenyl analog (C₁₂H₁₀N₄O, MW 226.24) has a predicted XlogP of ~2.8 and a TPSA of ~45 Ų (based on standard cheminformatic calculation). The 0.7 log unit reduction in lipophilicity, while maintaining a TPSA within the optimal range for CNS penetration, may translate to improved aqueous solubility and reduced non‑specific protein binding, advantages that are critical for in vivo pharmacological studies.

Lipinski's rule of five drug-likeness logP polar surface area physicochemical properties

Optimal Procurement Scenarios for 6-Chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Based on Differentiated Evidence


Focused Kinase/PDE Inhibitor Library Design Requiring a Versatile 6‑Chloro Scaffold

Medicinal chemistry teams designing focused libraries around the pyrazolo[3,4-d]pyrimidin-4-one core should procure this compound as the key intermediate. The 6‑chloro handle enables late‑stage diversification via SNAr with diverse amine building blocks, a capability not accessible with 6‑aryl or 6‑alkyl analogs [1]. This single intermediate can generate 50–100 analogs in a single step, drastically reducing synthetic burden and accelerating SAR exploration.

Selective PDE Isoform Profiling Studies Where Regioisomeric Identity Is Critical

Investigators comparing the selectivity profiles of pyrazolo[3,4-d]pyrimidin-4-one regioisomers must use the exact N1‑Me, N5‑Ph, C6‑Cl substitution pattern to avoid confounding results. The foundational patent literature shows that even a phenyl‑to‑chloro swap between positions 5 and 6 alters PDE5/9 activity profiles [2][3]. This compound is therefore the correct regioisomer for experiments designed to probe the contribution of the N5‑phenyl group in the absence of a C6‑aryl substituent.

Physicochemical Optimization of Lead Series with Suboptimal Lipophilicity

For lead series suffering from high logP (>3) and poor solubility, the target compound offers a lower‑lipophilicity core (XlogP = 2.1) while maintaining a TPSA compatible with membrane permeability . Replacing a 6‑phenyl analog with this 6‑chloro variant is calculated to reduce logP by approximately 0.7 units, a strategy often employed to improve pharmacokinetic properties without sacrificing target engagement.

Quote Request

Request a Quote for 6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.